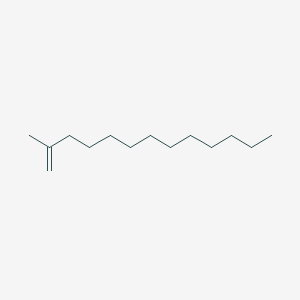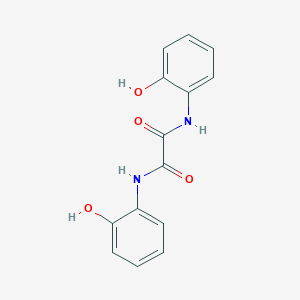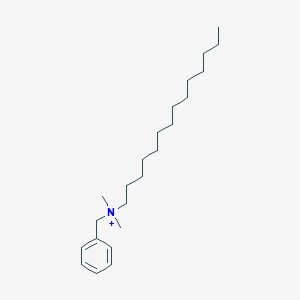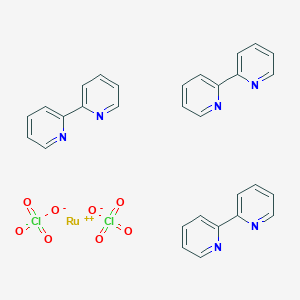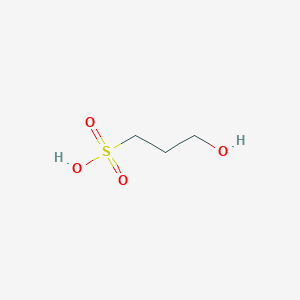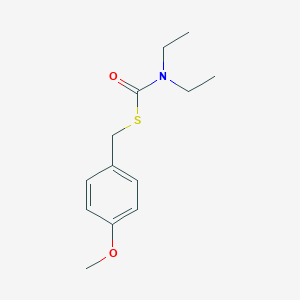
Methiobencarb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methiobencarb is a carbamate pesticide that is widely used in agriculture to control pests on crops such as rice, vegetables, and fruit trees. It is a white crystalline solid that is soluble in water and has a molecular formula of C11H16N2O3S. Methiobencarb is known for its high efficiency in controlling pests and its low toxicity to humans and animals.
Wirkmechanismus
Methiobencarb works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. By inhibiting this enzyme, Methiobencarb disrupts the transmission of nerve impulses in the insect's nervous system, leading to paralysis and eventually death.
Biochemische Und Physiologische Effekte
Methiobencarb has been shown to have a low toxicity to mammals and birds. However, it can cause adverse effects on aquatic organisms such as fish and crustaceans. Methiobencarb can also accumulate in soil and water, leading to long-term environmental impacts.
Vorteile Und Einschränkungen Für Laborexperimente
Methiobencarb is widely used in laboratory experiments to study the effects of pesticides on insects and other organisms. Its high efficiency in controlling pests makes it a valuable tool for researchers. However, its potential impact on the environment and non-target organisms must be taken into consideration when designing experiments.
Zukünftige Richtungen
In the future, research on Methiobencarb should focus on developing more environmentally friendly alternatives to this pesticide. This could involve the development of new pesticides that are more targeted and have a lower impact on non-target organisms. Additionally, research should focus on the long-term effects of Methiobencarb on soil and water quality, as well as on the development of new methods for monitoring and controlling pesticide residues in the environment.
In conclusion, Methiobencarb is a carbamate pesticide that is widely used in agriculture to control pests on crops. Its high efficiency in controlling pests and low toxicity to humans and animals make it a valuable tool in pest management. However, its potential impact on the environment and non-target organisms must be taken into consideration when using this pesticide. Future research should focus on developing more environmentally friendly alternatives and monitoring the long-term effects of Methiobencarb on the environment.
Synthesemethoden
Methiobencarb can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methyl-2-propen-1-ol with thionyl chloride to form 2-chloro-2-methylpropene. The second step involves the reaction of 2-chloro-2-methylpropene with potassium thiocyanate to form 2-methylthio-2-propen-1-ol. The final step involves the reaction of 2-methylthio-2-propen-1-ol with methyl isocyanate to form Methiobencarb.
Wissenschaftliche Forschungsanwendungen
Methiobencarb has been extensively studied for its effectiveness in controlling pests and its impact on the environment. Scientific research has shown that Methiobencarb is highly effective in controlling pests such as rice stem borers, planthoppers, and leafhoppers. It has also been shown to have a low impact on non-target organisms such as honeybees and fish. Methiobencarb has been used in many countries around the world, including Japan, China, and the United States.
Eigenschaften
CAS-Nummer |
18357-78-3 |
|---|---|
Produktname |
Methiobencarb |
Molekularformel |
C13H19NO2S |
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
S-[(4-methoxyphenyl)methyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C13H19NO2S/c1-4-14(5-2)13(15)17-10-11-6-8-12(16-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
BUHNESFUCHPWED-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)SCC1=CC=C(C=C1)OC |
Kanonische SMILES |
CCN(CC)C(=O)SCC1=CC=C(C=C1)OC |
Andere CAS-Nummern |
18357-78-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




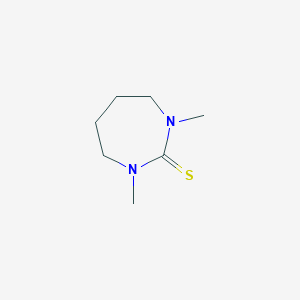
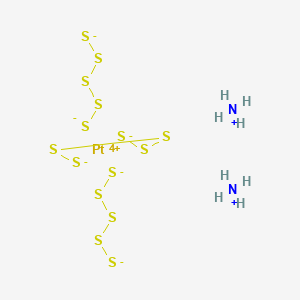
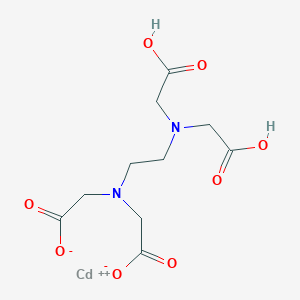
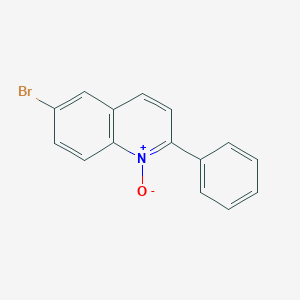

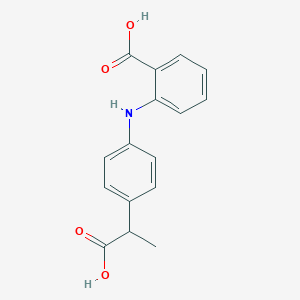

![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)
